2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane

Description

The exact mass of the compound this compound is 202.0196853 g/mol and the complexity rating of the compound is 173. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

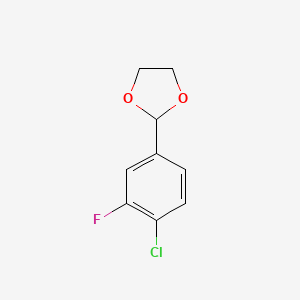

2-(4-chloro-3-fluorophenyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDSKJJIKYOAGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure analysis of 2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane

An In-Depth Technical Guide to the Chemical Structure Analysis of 2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane

Foreword: The Imperative of Unambiguous Structural Elucidation

In the realm of drug discovery and materials science, the precise characterization of a molecule's chemical structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the costly failure of promising candidates. The subject of this guide, this compound, presents a compelling case study in structural analysis. Its architecture, featuring a halogenated aromatic ring coupled with a dioxolane moiety, requires a multi-faceted analytical approach to confirm not only its constitution and connectivity but also its conformational and electronic properties.

This document is designed for the practicing researcher. It eschews a rigid, one-size-fits-all template in favor of a logical, causality-driven workflow. We will not merely list techniques; we will explore the rationale behind their selection, the nuances of their application to this specific molecule, and the interpretation of the data within a self-validating analytical framework. Our objective is to provide a comprehensive roadmap for confirming the identity and structure of this compound with the highest degree of scientific certainty.

Foundational Analysis: Confirming Molecular Identity

Before delving into intricate structural details, the first step is to confirm the molecule's fundamental properties: its molecular weight and the presence of key functional groups. This initial phase utilizes rapid, high-throughput techniques to validate the sample's identity and purity.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[1] For a molecule like this compound, the presence of chlorine provides a highly characteristic isotopic signature that serves as an immediate validation point.

Causality of Method Selection: Electron Ionization (EI) is selected as the initial method due to its ability to generate a clear molecular ion peak and produce a reproducible fragmentation pattern, which acts as a molecular "fingerprint".[1] The key diagnostic feature will be the M+ and M+2 isotope pattern for chlorine. Chlorine exists naturally as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[2][3] This results in two molecular ion peaks separated by 2 m/z units, with the M+2 peak having roughly one-third the intensity of the M+ peak, a pattern that is unmistakable evidence of a single chlorine atom in the molecule.[2][3]

Expected Mass Spectrometry Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₉H₈ClFO₂ | Based on the known structure.[4] |

| Molecular Weight | 202.61 g/mol | Calculated from the molecular formula.[4] |

| Molecular Ion (M+) | m/z 202 | Corresponds to the molecule with the ³⁵Cl isotope. |

| Isotope Peak (M+2) | m/z 204 | Corresponds to the molecule with the ³⁷Cl isotope. |

| M+ / M+2 Ratio | ~3:1 | The natural abundance ratio of ³⁵Cl to ³⁷Cl.[2][3] |

| Key Fragment 1 | m/z 175 | Loss of the ethylenoxy group (-C₂H₃O), a common fragmentation for dioxolanes. |

| Key Fragment 2 | m/z 139 | Loss of the entire dioxolane ring, resulting in the [C₆H₃ClF]⁺ fragment. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or methanol.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV (standard for library matching and reproducible fragmentation).[1]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400 to ensure capture of the molecular ion and relevant fragments.

-

-

Data Acquisition: Introduce the sample via a direct insertion probe or through a GC inlet for purified samples. Acquire the mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak (M+) at m/z 202.

-

Verify the presence of the M+2 peak at m/z 204 and confirm the relative intensity is approximately 33% of the M+ peak.

-

Analyze the fragmentation pattern for characteristic losses.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Scouting

FTIR spectroscopy provides rapid confirmation of the functional groups present in the molecule. It is particularly effective for identifying the characteristic C-O stretches of the dioxolane ring and vibrations associated with the substituted aromatic system.

Causality of Method Selection: This technique is non-destructive and requires minimal sample preparation. For this molecule, we anticipate strong absorptions from the C-O ether linkages within the dioxolane ring.[5] Additionally, C-H stretching and bending from both the aromatic and aliphatic portions, as well as vibrations from the C-F and C-Cl bonds, will be present, providing a holistic functional group profile.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2990-2880 | C-H Stretch | Aliphatic (Dioxolane CH₂) |

| 1600, 1480 | C=C Stretch | Aromatic Ring |

| 1250-1050 | C-O Stretch | Ether (Dioxolane Ring)[5] |

| 1150-1085 | C-F Stretch | Aryl Fluoride |

| 850-750 | C-Cl Stretch | Aryl Chloride |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. If the sample is an oil, a thin film can be applied.

-

Instrument Setup:

-

Mode: Attenuated Total Reflectance (ATR).

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans for a good signal-to-noise ratio.

-

-

Data Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups listed in the table above. The presence of strong C-O stretches and the absence of carbonyl (C=O) or hydroxyl (O-H) peaks are key validation points.

High-Resolution Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a small molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide an unambiguous assignment of every atom in the structure.

Causality of Method Selection: The unique chemical environment of each proton and carbon atom results in a distinct resonance (chemical shift). Furthermore, spin-spin coupling between adjacent nuclei provides definitive information about atomic connectivity. The presence of fluorine (¹⁹F, a spin ½ nucleus with 100% natural abundance) offers an additional, highly sensitive probe for confirming the substitution pattern on the aromatic ring through ¹H-¹⁹F and ¹³C-¹⁹F coupling.[6][7][8]

Workflow for Comprehensive NMR Analysis

Caption: Logical workflow for NMR-based structure elucidation.

Predicted NMR Data and Interpretation

¹H NMR:

-

Aromatic Region (δ 7.0-7.6 ppm): Three distinct signals are expected. The proton ortho to the fluorine will be a doublet of doublets (dd) due to coupling to the adjacent proton and the fluorine. The proton between the chlorine and fluorine will be a doublet of doublets (dd). The proton ortho to the chlorine will appear as a doublet (d).

-

Dioxolane Region (δ 5.8-6.0 ppm): A single proton (the acetal proton) will appear as a singlet (s).

-

Dioxolane Region (δ 3.9-4.2 ppm): The four protons of the ethylene glycol backbone will likely appear as a multiplet (m), or potentially two distinct multiplets, integrating to 4H.

¹³C NMR:

-

Aromatic Region (δ 115-160 ppm): Six signals are expected. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz) and appear as a doublet. The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively.

-

Acetal Carbon (δ ~100-105 ppm): A single signal for the C-2 of the dioxolane ring.

-

Aliphatic Carbon (δ ~65 ppm): A single signal for the two equivalent carbons (C-4, C-5) of the dioxolane ring.

¹⁹F NMR:

-

A single resonance is expected, likely in the range of -110 to -130 ppm (relative to CFCl₃).[9][10] The signal will appear as a doublet of doublets (dd) due to coupling with the two ortho protons.

Experimental Protocol: Multinuclear NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Probe: A multinuclear probe capable of acquiring ¹H, ¹³C, and ¹⁹F spectra.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ sequence to differentiate C, CH, CH₂, and CH₃).

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

-

Data Analysis:

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants for all spectra.

-

Correlate the data across all three experiments to build the final structure, ensuring all observed couplings (H-H, C-F, H-F) are consistent with the proposed arrangement.

-

Definitive 3D Structure: Single-Crystal X-ray Crystallography

While NMR provides the connectivity, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure by mapping the precise three-dimensional arrangement of atoms in space.[11][12][13] This technique is the gold standard for structural determination, revealing bond lengths, bond angles, and intermolecular interactions.[12][14]

Causality of Method Selection: For novel compounds entering development pipelines, regulatory bodies often require X-ray crystallographic data for absolute structural confirmation. It resolves any ambiguity that may remain from spectroscopic data, especially concerning the relative orientation of substituents. The primary challenge is obtaining a single, diffraction-quality crystal.[15]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization:

-

The critical first step is to grow a suitable single crystal (typically >20 µm in all dimensions).[14]

-

Method: Slow evaporation is a common technique. Dissolve the compound to near-saturation in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, methanol, dichloromethane). Allow the solvent to evaporate slowly over several days in a loosely capped vial.

-

Other methods like vapor diffusion or slow cooling may also be employed.[13]

-

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Instrument: A single-crystal X-ray diffractometer, typically equipped with a molybdenum (Mo) or copper (Cu) X-ray source.[14]

-

Temperature: Data is usually collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in higher quality data.

-

The diffractometer rotates the crystal in the X-ray beam, collecting a diffraction pattern of thousands of reflections.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

Specialized software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built.

-

The model is then refined against the experimental data to optimize atomic positions and thermal parameters, resulting in a final, high-resolution 3D structure.

-

Expected Crystallographic Data

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-Cl, C-F, C-O) |

| Bond Angles | Angles between three connected atoms |

| Torsion Angles | Defines the conformation of the dioxolane ring and its orientation relative to the phenyl ring |

Summary and Conclusion

The structural analysis of this compound is a systematic process that builds a case for the molecule's identity from fundamental properties to its precise three-dimensional architecture. The workflow begins with MS and FTIR to rapidly confirm molecular weight and functional groups, leveraging the key isotopic signature of chlorine. It then proceeds to a comprehensive suite of NMR experiments (¹H, ¹³C, and ¹⁹F) to meticulously piece together the atomic connectivity, using the fluorine atom as a powerful diagnostic probe. Finally, single-crystal X-ray crystallography provides the ultimate, irrefutable evidence of the structure. By following this multi-technique, self-validating approach, researchers can ensure the scientific integrity of their work and build a solid foundation for further development.

References

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.

- Small molecule crystallography. Excillum.

- Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland.

- This compound. Sigma-Aldrich.

- What Is Small Molecule Crystal Structure Analysis?. Rigaku.

- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Published August 22, 2020.

- X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Published November 9, 2023.

- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Published August 29, 2023.

- Absolute Configuration of Small Molecules by Co-Crystallization. National Institutes of Health (NIH).

- Observed and theoretical FT-IR Spectra of 2-methoxy 1,3-dioxolane. ResearchGate.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH).

- Mass spectrometry of halogen-containing organic compounds. ResearchGate.

- 2-(4-Chlorophenyl)-1,3-dioxolane. Smolecule.

- High-temperature mid-IR absorption spectra and reaction kinetics of 1,3-dioxolane. ResearchGate.

- The molecule that gave the mass spectrum shown here contains a ha... Pearson.

- FT-IR spectra of dioxane and dioxane-water mixture (1 : 28). ResearchGate.

- Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. ARKIVOC.

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane. docbrown.info.

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (NIH).

- 2-[(4-Chloro-3-methylphenyl)methyl]-1,3-dioxolane Properties. U.S. Environmental Protection Agency.

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Published February 22, 2018.

- 1,3-Dioxolane. National Institute of Standards and Technology.

- Synthesis of 4-chloromethyl-2-(4-chlorophenylmethyl)-2-phenyl-1,3-dioxolane. Molbase.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry.

- 2-(4-Chlorophenyl)-1,3-dioxolane. National Institutes of Health (NIH).

- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. National Institutes of Health (NIH).

- 2-(3-Chloropropyl)-2-(4-Fluorophenyl)-13-Dioxolane 98.0%(GC). Pure Synth.

- 4-chloro-3-(1,3-dioxolan-2-yl)-2-(4-fluorophenyl)pyridine. SpectraBase.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | 773102-68-4 [sigmaaldrich.com]

- 5. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. excillum.com [excillum.com]

- 12. rigaku.com [rigaku.com]

- 13. azolifesciences.com [azolifesciences.com]

- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 15. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity Profile of the 1,3-Dioxolane Ring in Halogenated Aromatics

Abstract

The 1,3-dioxolane moiety is a cornerstone of synthetic chemistry, serving as a robust and reliable protecting group for aldehydes and ketones. Its integration into halogenated aromatic frameworks—scaffolds of immense importance in pharmaceuticals, agrochemicals, and materials science—presents a unique set of synthetic challenges and opportunities. This technical guide provides an in-depth analysis of the reactivity profile of the 1,3-dioxolane ring when appended to a halogenated aryl system. We will move beyond fundamental principles to explore the nuanced interplay between the dioxolane's inherent stability and the profound electronic influence of the halogenated aromatic core. This paper is structured to provide researchers, scientists, and drug development professionals with a cohesive understanding of the stability, reactivity, and strategic utility of this functional group combination, supported by field-proven protocols and mechanistic insights.

The 1,3-Dioxolane Group: A Profile of Intrinsic Stability

The efficacy of a protecting group is defined by its ease of installation, stability under a range of reaction conditions, and facile, high-yielding removal. The 1,3-dioxolane, a cyclic acetal, excels in these areas.

Formation and Cleavage: An Equilibrium-Driven Process

The formation of a 1,3-dioxolane is a classic, acid-catalyzed reaction between a carbonyl compound and ethylene glycol.[1] The mechanism proceeds via a hemiacetal intermediate, followed by an intramolecular cyclization. Critically, this is a reversible process, and driving the equilibrium toward the acetal product necessitates the removal of water, typically achieved using a Dean-Stark apparatus or chemical sequestrants.[1]

Conversely, deprotection is achieved by exploiting this equilibrium. In the presence of aqueous acid, the reaction is driven back towards the starting carbonyl and diol.[1][2] Understanding this equilibrium is paramount for troubleshooting incomplete reactions, which can often be rectified by ensuring sufficient water is present in the reaction medium.[2]

General Reactivity Landscape

The 1,3-dioxolane ring exhibits remarkable stability across a wide spectrum of chemical environments, making it a workhorse in multistep synthesis. Its resilience is a key factor in its utility, particularly when harsh reagents are required for transformations elsewhere in the molecule.

| Condition Type | Reagent Class / Condition | Stability of 1,3-Dioxolane | Reference |

| Acidic | Aqueous acid (pH < 4) | Labile, readily cleaved | [3] |

| Basic | Strong bases (e.g., LDA, t-BuOK, NaOH) | Generally Stable | [4][5] |

| Nucleophilic | Organometallics (e.g., RLi, RMgX), Amines, Alkoxides | Generally Stable | [5] |

| Reductive | Catalytic Hydrogenation (H₂/Pd), Hydride agents (e.g., LiAlH₄, NaBH₄) | Generally Stable | [4][5] |

| Oxidative | Mild oxidants (e.g., PCC, MnO₂) | Generally Stable | [6][5] |

| Strong oxidants (e.g., KMnO₄, CrO₃) especially with Lewis acids | Can be cleaved | [6][5] |

This intrinsic stability profile forms the baseline from which we can analyze the specific modulations introduced by a halogenated aromatic substituent.

The Halogenated Aromatic System: Modulating Reactivity

When a 1,3-dioxolane is attached to a halogenated aromatic ring, a complex electronic interplay ensues. The halogen atom exerts a dual electronic effect: it is strongly electron-withdrawing via induction (-I effect) and weakly electron-donating through resonance (+R effect). This profoundly influences the reactivity of both the aromatic ring and, to a lesser extent, the attached dioxolane.

The primary consequence is the polarization of the aromatic ring, rendering it electron-deficient. This electronic state is the key determinant for the types of reactions that can be successfully performed on the aromatic core while the dioxolane remains intact.

Caption: Electronic interplay in halogenated aryl 1,3-dioxolanes.

Navigating Core Reactions on the Aromatic Framework

The true synthetic utility of halogenated aryl 1,3-dioxolanes is realized during transformations of the aromatic ring. The stability of the dioxolane group under diverse conditions allows it to function as a "spectator" or a directing group while the aromatic core is modified.

Electrophilic Aromatic Substitution (SEAr)

In SEAr reactions, an electrophile replaces a hydrogen atom on the aromatic ring.[7] The outcome is governed by the directing effects of the existing substituents.

-

Directing Effects: Both the 1,3-dioxolane group (via its oxygen atoms) and the halogen are ortho, para-directors.[7] When they are positioned, for example, at C1 and C4 respectively, they reinforce substitution at the C2 and C3 positions.

-

Reactivity: Halogens are deactivating groups, meaning they slow down the rate of SEAr compared to benzene.[7] The dioxolane group is generally considered weakly activating. The overall reaction rate will be a product of these competing influences, but substitution is readily achievable under standard conditions.

The key takeaway is that the dioxolane group remains stable under common SEAr conditions (e.g., Br₂/FeBr₃, HNO₃/H₂SO₄), allowing for predictable and selective functionalization of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the displacement of a leaving group (like a halogen) by a nucleophile and are facilitated on electron-poor aromatic rings.[8][9][10] Halogenated aromatics, especially those with additional electron-withdrawing groups (e.g., -NO₂), are prime substrates for this transformation.[8][10]

This is where the stability of the 1,3-dioxolane shines. SNAr reactions are typically run under basic or strongly nucleophilic conditions—environments where the dioxolane ring is exceptionally stable.[6][4] This allows for the substitution of halides with nucleophiles like alkoxides, amines, or thiolates, without compromising the protected carbonyl.

Caption: A typical SNAr and deprotection workflow.

Metal-Mediated Reactions: The Modern Synthesis Toolkit

The compatibility of the 1,3-dioxolane with organometallic reagents is crucial for modern synthetic strategies, particularly for carbon-carbon bond formation.

-

Metal-Halogen Exchange: This reaction typically involves treating an aryl halide (Br or I) with an organolithium reagent (e.g., n-BuLi) at low temperatures to generate a highly reactive aryllithium species.[11] The 1,3-dioxolane group is generally inert to these conditions, especially at -78 °C, enabling subsequent reactions with a wide array of electrophiles.

-

Cross-Coupling Reactions: Halogenated aryl 1,3-dioxolanes are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira.[12] The dioxolane functionality is robust under the typically neutral or mildly basic conditions of these reactions, allowing for the construction of complex biaryl systems or the introduction of alkyl, alkenyl, or alkynyl groups.

| Reaction Type | Typical Reagents | Dioxolane Compatibility | Reference |

| Metal-Halogen Exchange | n-BuLi, t-BuLi, -78 °C | High | [11] |

| Suzuki Coupling | Pd catalyst, boronic acid, base (e.g., K₂CO₃) | High | [12] |

| Heck Coupling | Pd catalyst, alkene, base (e.g., Et₃N) | High | |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne, base (e.g., Et₃N) | High | |

| Buchwald-Hartwig Amination | Pd catalyst, amine, base (e.g., NaOtBu) | High |

Field-Proven Experimental Protocols

The following protocols are provided as validated starting points for common transformations involving halogenated aryl 1,3-dioxolanes.

Protocol 1: Synthesis of 2-(4-Bromophenyl)-1,3-dioxolane

-

Objective: To protect the carbonyl group of 4-bromobenzaldehyde.

-

Materials: 4-bromobenzaldehyde, ethylene glycol, toluene, p-toluenesulfonic acid (pTSA).

-

Methodology:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol), toluene (100 mL), and ethylene glycol (4.0 mL, 72.0 mmol, 1.3 equiv).

-

Add a catalytic amount of pTSA (100 mg, 0.54 mmol).

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 2-4 hours). Monitor reaction completion by TLC or GC-MS.

-

Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can be purified by distillation or crystallization if necessary.

-

-

Self-Validation: The disappearance of the aldehyde peak and the appearance of the acetal proton signal (a sharp singlet around 5.8 ppm) in the ¹H NMR spectrum confirms product formation.

Protocol 2: Suzuki Cross-Coupling Reaction

-

Objective: To form a C-C bond by coupling 2-(4-bromophenyl)-1,3-dioxolane with phenylboronic acid.

-

Materials: 2-(4-bromophenyl)-1,3-dioxolane, phenylboronic acid, Pd(PPh₃)₄, 2M aqueous K₂CO₃, 1,4-dioxane.

-

Methodology:

-

In a reaction vessel, combine 2-(4-bromophenyl)-1,3-dioxolane (1.0 g, 4.37 mmol), phenylboronic acid (0.64 g, 5.24 mmol, 1.2 equiv), and Pd(PPh₃)₄ (252 mg, 5 mol%).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane (20 mL) and degassed 2M aqueous K₂CO₃ (6.5 mL, 3 equiv).

-

Heat the mixture to 90 °C and stir vigorously for 6-12 hours. Monitor progress by TLC.

-

Upon completion, cool to room temperature and dilute with ethyl acetate.

-

Separate the layers. Wash the organic layer with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

-

-

Self-Validation: Successful coupling is confirmed by the disappearance of the starting aryl bromide and the appearance of the biaryl product signals in LC-MS and NMR analysis.

Protocol 3: Deprotection to Regenerate the Carbonyl

-

Objective: To cleave the dioxolane group from the coupled biaryl product.

-

Materials: 2-(biphenyl-4-yl)-1,3-dioxolane, acetone, 2M aqueous HCl.

-

Methodology:

-

Dissolve the dioxolane-protected compound (1.0 g) in acetone (20 mL).

-

Add 2M aqueous HCl (5 mL) to the solution.

-

Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC until the starting material is consumed.

-

Neutralize the reaction mixture carefully by adding saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected carbonyl compound.

-

-

Self-Validation: The disappearance of the acetal proton signal and the reappearance of an aldehyde proton signal (~9-10 ppm) or a ketone carbonyl in the ¹³C NMR spectrum (~190-210 ppm) indicates complete deprotection.

Strategic Synthesis and Decision Making

The choice of when to install and remove the 1,3-dioxolane protecting group is a critical strategic decision. The following diagram provides a logical framework for planning a synthesis involving a halogenated aromatic core.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. scribd.com [scribd.com]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 12. Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Acetal Protection of 4-Chloro-3-Fluorobenzaldehyde

Abstract & Core Directive

This document outlines the optimized protocol for the protection of 4-chloro-3-fluorobenzaldehyde as its cyclic acetal, 2-(4-chloro-3-fluorophenyl)-1,3-dioxolane . Unlike simple benzaldehydes, the presence of electron-withdrawing halogen substituents (–Cl, –F) at the 3- and 4-positions increases the electrophilicity of the carbonyl carbon, influencing both reaction kinetics and hydrolytic stability. This guide provides two validated methods: a robust Dean-Stark Azeotropic Distillation (Method A) for scale-up, and a Trialkyl Orthoformate route (Method B) for moisture-sensitive contexts.

Chemical Context & Mechanism[1][2][3][4][5][6]

Substrate Analysis[7]

-

Substrate: 4-Chloro-3-fluorobenzaldehyde (CAS: 5527-95-7)[1][2][3][4]

-

Electronic Effects: The inductive withdrawal by Fluorine (meta) and Chlorine (para) destabilizes the carbonyl, making it highly reactive toward nucleophiles (ethylene glycol). However, this also means the resulting acetal is more acid-labile than non-substituted analogs, requiring strict pH control during workup.

Reaction Mechanism

The transformation is a reversible, acid-catalyzed nucleophilic addition. The driving force is the removal of water (Le Chatelier's principle) or the formation of a volatile byproduct (methanol).

Figure 1: Acid-catalyzed mechanism for cyclic acetal formation. The elimination of water to form the oxonium ion is the critical step driven by azeotropic distillation.[5]

Materials & Equipment

Reagents

| Reagent | CAS | Equiv. | Role |

| 4-Chloro-3-fluorobenzaldehyde | 5527-95-7 | 1.0 | Substrate |

| Ethylene Glycol | 107-21-1 | 1.5 - 2.0 | Protecting Agent |

| p-Toluenesulfonic Acid (p-TsOH) | 6192-52-5 | 0.05 (5 mol%) | Catalyst |

| Toluene | 108-88-3 | Solvent | Azeotropic medium |

| Sodium Bicarbonate (sat. aq.) | 144-55-8 | Wash | Quench/Neutralization |

Equipment

-

Reaction Vessel: 2-Neck Round Bottom Flask (RBF).

-

Water Removal: Dean-Stark trap equipped with a reflux condenser.

-

Atmosphere: Nitrogen or Argon inlet (recommended to prevent oxidation of the aldehyde prior to protection).

Experimental Protocols

Method A: Dean-Stark Azeotropic Distillation (Standard)

Best for: Gram-to-kilogram scale synthesis where water removal is efficient.

Step-by-Step Procedure:

-

Setup: Assemble a 250 mL RBF with a magnetic stir bar, Dean-Stark trap, and reflux condenser. Fill the Dean-Stark trap with toluene.[5]

-

Charging: Add 4-chloro-3-fluorobenzaldehyde (10.0 g, 63.1 mmol), ethylene glycol (5.3 mL, 94.6 mmol, 1.5 eq), and p-TsOH monohydrate (0.6 g, 3.1 mmol, 0.05 eq) to the flask.

-

Solvent: Add Toluene (100 mL).

-

Expert Insight: Toluene is preferred over benzene due to lower toxicity and a higher boiling point (110°C), which accelerates the kinetics of the water elimination step.

-

-

Reflux: Heat the mixture to vigorous reflux. Ensure the condensate visibly separates in the trap.

-

Monitoring: Reflux for 3–5 hours. Monitor water collection in the trap.

-

Endpoint: Reaction is complete when water evolution ceases and TLC (20% EtOAc/Hexane) shows disappearance of the aldehyde (Rf ~0.6).

-

-

Workup (Critical):

-

Cool the mixture to room temperature (RT).

-

Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ . Shake vigorously.

-

Why? You must neutralize the p-TsOH before concentrating. Concentration under acidic conditions will hydrolyze the acetal back to the aldehyde due to trace moisture.

-

-

Extraction: Separate the organic layer.[5] Wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically a clear, viscous oil or low-melting solid. If purity is <95%, purify via short-path vacuum distillation or recrystallization from hexanes (if solid).

Method B: Trialkyl Orthoformate (Mild Conditions)

Best for: Small scale or when high temperature is detrimental.

-

Charging: In a RBF, dissolve 4-chloro-3-fluorobenzaldehyde (1.0 eq) in anhydrous MeOH (0.5 M concentration).

-

Reagent: Add Trimethyl Orthoformate (TMOF) (3.0 eq) and Ethylene Glycol (5.0 eq).

-

Catalyst: Add p-TsOH (0.01 eq) or Indium(III) triflate (0.01 eq).

-

Reaction: Stir at RT for 12 hours. The TMOF acts as a water scavenger, driving the equilibrium.

-

Workup: Quench with solid NaHCO₃, filter, and concentrate.

Process Monitoring & Quality Control

Analytical Markers

Use these markers to validate the conversion.

| Technique | Observation | Interpretation |

| TLC | Disappearance of spot at Rf ~0.6 (Aldehyde) | Conversion complete. |

| 1H NMR | Aldehyde: Singlet at ~10.0 ppm (CHO) disappears.Acetal: New singlet appears at ~5.7–5.8 ppm (Ar-CH-O2).Dioxolane Ring: Multiplet at 3.9–4.1 ppm (4H). | Confirmation of acetal ring closure. |

| IR | Disappearance of C=O stretch at ~1700 cm⁻¹. | Loss of carbonyl.[6] |

Workflow Visualization

Figure 2: Operational workflow for Method A (Dean-Stark Protocol).

Troubleshooting & Expert Insights

-

Problem: Reversion to aldehyde during storage.

-

Cause: Residual acid catalyst.

-

Solution: Ensure the final organic layer is washed thoroughly with NaHCO₃. Store the product over a few pellets of solid KOH or in a desiccator to prevent acid-catalyzed hydrolysis by atmospheric moisture.

-

-

Problem: Incomplete reaction after 6 hours.

-

Cause: Water is not being removed efficiently.

-

Solution: Insulate the arm of the Dean-Stark trap with foil to ensure the azeotrope reaches the condenser. Add fresh toluene if the volume drops.

-

-

Safety Note: 4-Chloro-3-fluorobenzaldehyde is a skin and eye irritant. The acetal product should be treated with similar caution.[7] Always handle in a fume hood.

References

-

Sigma-Aldrich. Safety Data Sheet: 4-Chloro-3-fluorobenzaldehyde. Retrieved from

-

BenchChem. Application Notes and Protocols: Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate. Retrieved from

-

Organic Chemistry Portal. Protection of Aldehydes and Ketones as Acetals. Retrieved from

-

PubChem. Compound Summary: 3-Chloro-4-fluorobenzaldehyde (Isomer Analog Data). Retrieved from

Sources

- 1. 4-Chloro-3-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Chloro-3-Fluorobenzaldehyde | CAS 5527-95-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. labproinc.com [labproinc.com]

- 4. calpaclab.com [calpaclab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Strategic Utilization of 2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane in API Synthesis

This guide outlines the strategic utilization of 2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane (CAS 773102-68-4), a critical masked intermediate in the synthesis of next-generation azole antifungals and fluorinated kinase inhibitors.

Executive Summary

In modern medicinal chemistry, the This compound scaffold serves as a robust "masked" equivalent of 4-chloro-3-fluorobenzaldehyde. Its primary utility lies in its ability to withstand harsh nucleophilic and basic conditions—specifically organolithium and Grignard reagents—that would otherwise destroy the parent aldehyde.

This intermediate is pivotal in the synthesis of triazole antifungals (structural analogs of Voriconazole and Fluconazole) where the 3-fluoro-4-chloro substitution pattern modulates metabolic stability (blocking P450 oxidation at the para-position) and acidity (pKa). The dioxolane moiety acts as a temporary protecting group, allowing chemists to perform Metal-Halogen Exchange (Li/Cl) or Directed Ortho-Metalation (DoM) on the aromatic ring to construct complex bi-aryl or tri-aryl pharmacophores.

Chemical Profile & Stability Data[1][2][3]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 773102-68-4 |

| Molecular Formula | C₉H₈ClFO₂ |

| Molecular Weight | 202.61 g/mol |

| Appearance | Colorless to pale yellow viscous oil |

| Purity (GC) | ≥ 97.0% |

| Stability (Base) | Excellent (Stable to NaOH, KOH, BuLi, RMgX) |

| Stability (Acid) | Poor (Rapidly hydrolyzes to aldehyde in aqueous HCl/H₂SO₄) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

Strategic Applications (The "Why")

A. Orthogonal Reactivity (The Primary Use Case)

The parent compound, 4-chloro-3-fluorobenzaldehyde, possesses two reactive centers: the electrophilic aldehyde and the halogenated aromatic ring.

-

Problem: Attempting to functionalize the ring (e.g., converting the C-Cl bond to a C-C bond via lithiation) causes immediate self-destruction because the generated aryl-lithium species attacks the aldehyde of a neighboring molecule.

-

Solution: Converting the aldehyde to the 1,3-dioxolane renders the carbonyl carbon chemically inert to nucleophiles. This allows the researcher to treat the molecule with n-Butyllithium (n-BuLi) to execute a Lithium-Halogen exchange at the 4-position, creating a nucleophilic aryl-lithium species that can be coupled with diverse electrophiles (e.g., triazole ketones).

B. Regioselective Directed Lithiation

The 1,3-dioxolane group is not just a shield; it is a Directed Metalation Group (DMG) . The oxygen atoms can chelate Lithium, directing deprotonation to the ortho position (C2 or C6).

-

Synergy: The Fluorine atom at C3 is also a strong ortho-director.

-

Result: This scaffold allows for highly specific functionalization at the C2 position (sandwiched between the dioxolane and the fluorine), enabling unique substitution patterns found in proprietary antifungal candidates.

Experimental Protocols

Protocol A: Synthesis & Protection (Aldehyde Masking)

Objective: Quantitative conversion of 4-chloro-3-fluorobenzaldehyde to the dioxolane.

Reagents:

-

4-Chloro-3-fluorobenzaldehyde (1.0 eq)

-

Ethylene Glycol (1.5 eq)

-

p-Toluenesulfonic acid (pTSA) (0.05 eq)

-

Toluene (Solvent)

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Dissolution: Charge the flask with 4-chloro-3-fluorobenzaldehyde and Toluene (10 mL/g). Add Ethylene Glycol and pTSA.

-

Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap.

-

Completion: Continue reflux until water evolution ceases (approx. 3-5 hours). Verify consumption of aldehyde via TLC (SiO₂, 10% EtOAc/Hexane).

-

Workup: Cool to RT. Wash the organic layer with saturated NaHCO₃ (to neutralize acid) followed by Brine.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Yield: Expect >95% yield of a viscous oil. Note: Distillation is rarely needed if starting material was pure.

Protocol B: Metal-Halogen Exchange (The "Value-Add" Step)

Objective: Utilizing the protecting group to convert the C-Cl bond into a reactive C-Li bond for coupling.

Reagents:

-

This compound (1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5M in Hexanes)

-

Electrophile (e.g., DMF, CO₂, or a Ketone) (1.2 eq)

-

Anhydrous THF (Solvent)

Procedure:

-

Inert Atmosphere: Flame-dry a reaction vessel and purge with Argon/Nitrogen.

-

Cryogenic Cooling: Dissolve the dioxolane in anhydrous THF and cool to -78°C . Critical: Temperature control is vital to prevent benzyne formation.

-

Lithiation: Add n-BuLi dropwise over 20 minutes. The solution may turn yellow/orange.

-

Incubation: Stir at -78°C for 30-60 minutes. The species generated is [4-(1,3-dioxolan-2-yl)-2-fluorophenyl]lithium .

-

Coupling: Add the Electrophile (dissolved in THF) slowly.

-

Warming: Allow the reaction to warm to 0°C over 2 hours.

-

Quench: Quench with saturated NH₄Cl solution.

Protocol C: Deprotection (Restoring the Aldehyde)

Objective: Removing the dioxolane to regenerate the aldehyde functionality after ring modification.

Reagents:

-

Crude Dioxolane Intermediate

-

2N HCl or 10% Aqueous Oxalic Acid

-

THF or Acetone (Co-solvent)

Procedure:

-

Mixing: Dissolve the intermediate in THF. Add 2N HCl (1:1 v/v ratio with THF).

-

Hydrolysis: Stir at Room Temperature for 1-2 hours.

-

Note: If the intermediate is acid-sensitive, use Oxalic acid and heat to 40°C.

-

-

Monitoring: TLC should show the disappearance of the non-polar dioxolane spot and appearance of the polar aldehyde spot.

-

Neutralization: Carefully neutralize with NaHCO₃ to pH 7-8.

-

Extraction: Extract with Ethyl Acetate.

Visualizing the Synthetic Pathway

The following diagram illustrates the protection strategy enabling the synthesis of a generic triazole antifungal scaffold.

Caption: Figure 1. The "Protect-React-Deprotect" cycle. The dioxolane group (Blue) shields the carbonyl, enabling the transformation of the Chloro-Fluoro ring (Red) via organolithium chemistry.

Analytical Quality Control

To ensure the integrity of the intermediate before downstream use, the following HPLC method is recommended.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 40% B to 90% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (Aromatic ring absorption).

-

Retention Time: The Dioxolane will elute significantly later (more non-polar) than the parent aldehyde.

Safety & Handling Guidelines

-

Hazard Classification: Irritant (Skin/Eye).[2][3] Potential sensitizer.[4]

-

Handling: Always handle in a fume hood. The parent aldehyde and the dioxolane are halogenated aromatics; avoid inhalation of vapors.

-

Reactivity Warning: While the dioxolane is stable to base, it is highly sensitive to acid . Ensure all storage containers are free of acidic residues to prevent premature hydrolysis back to the aldehyde.

-

Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong acids during disposal to avoid exothermic hydrolysis.

References

-

Synthesis of Azole Antifungals

-

Mechanistic Insight (Lithiation of Dioxolanes)

-

General Dioxolane Chemistry

-

Compound Data Source

- Title: 2-(4-Chloro-3-fluorophenyl)

- Source: PubChem / Sigma-Aldrich.

-

URL:[Link]

Sources

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cyclohexanone, 108-94-1 [thegoodscentscompany.com]

- 3. Buy 2-(4-Chlorophenyl)-1,3-dioxolane | 2403-54-5 [smolecule.com]

- 4. para-anisidine, 104-94-9 [thegoodscentscompany.com]

- 5. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Grignard reagent compatibility with 2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane

Application Note: Grignard Reagent Compatibility & Functionalization of 2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane

Part 1: Executive Summary & Chemical Context

The Bottom Line: this compound exhibits high compatibility with Grignard reagents under standard conditions. The 1,3-dioxolane moiety acts as a robust protecting group for the aldehyde functionality, remaining inert to nucleophilic attack by organomagnesium species.[1][2]

However, the presence of the aryl chloride (Ar-Cl) and aryl fluoride (Ar-F) introduces specific reactivity constraints. While the acetal is stable, the formation of a Grignard reagent from this substrate (converting Ar-Cl to Ar-MgCl) is kinetically challenging using traditional magnesium turnings.

Recommendation:

-

As an Electrophile: The molecule is stable against external Grignard reagents up to reflux temperatures in THF, provided strong Lewis acids are absent.[2]

-

As a Nucleophile Precursor (Grignard Formation): Do not use standard Mg turnings. The Ar-Cl bond is too strong, and prolonged heating risks acetal degradation.[2] Instead, utilize Magnesium-Halogen Exchange (Turbo Grignard) protocols for quantitative conversion at low temperatures.[2]

Part 2: Chemical Architecture & Reactivity Analysis

The substrate features three distinct reactive centers.[2] Understanding their hierarchy is critical for protocol design.[2]

| Functional Group | Reactivity with RMgX | Potential Side Reactions | Compatibility Status |

| 1,3-Dioxolane (Acetal) | Inert (Protective) | Acid-catalyzed hydrolysis (during quench); Lewis-acid mediated ring opening. | High |

| Aryl Fluoride (C3-F) | Low (Direct) | Ortho-metallation at C2-H (directed by F and acetal oxygen). | Medium (Temp dependent) |

| Aryl Chloride (C4-Cl) | Low (Insertion) | Metal-Halogen Exchange (with iPrMgCl); Benzyne formation (rare). | Variable (Method dependent) |

Structural Logic & Signaling Pathway

The following diagram illustrates the divergent pathways based on the reagent choice.

Caption: Reaction logic flow. Traditional Mg insertion is inefficient for Ar-Cl; Turbo Grignard offers a controlled pathway.[2] The acetal remains stable against external nucleophiles.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of Grignard Reagent via Mg-Halogen Exchange (Recommended)

For converting the Ar-Cl moiety into a reactive Ar-MgCl species.

Rationale: The C-Cl bond energy (~400 kJ/mol) renders direct insertion of Mg metal sluggish. Knochel’s Turbo Grignard (iPrMgCl·LiCl) enables rapid exchange at mild temperatures, preserving the acetal and preventing benzyne formation.[2]

Materials:

-

Substrate: this compound (1.0 equiv)

-

Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

Step-by-Step Methodology:

-

System Prep: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Cool to room temperature under positive

pressure. -

Solvation: Charge the flask with the substrate (e.g., 10 mmol) and anhydrous THF (20 mL). Ensure complete dissolution.

-

Temperature Control: Cool the solution to -15°C using an ice/salt bath.

-

Note: Lower temperatures prevent deprotonation at the C2 position (between F and the acetal).

-

-

Exchange: Dropwise add iPrMgCl[2][3]·LiCl (1.1 equiv) over 10 minutes.[2]

-

Observation: A slight color change (yellowing) is common.[2]

-

-

Incubation: Stir at -10°C to 0°C for 1–2 hours.

-

Monitoring: Aliquot 0.1 mL, quench with

, and analyze via GC-MS or NMR.[2] Look for the disappearance of the Ar-Cl peak and appearance of the deuterated arene (Ar-D).

-

-

Utilization: The resulting Grignard solution is ready for electrophile addition (aldehydes, ketones, etc.) at -10°C.[2]

Protocol B: Reacting Substrate with External Grignard Reagents

For using the substrate as an electrophile or scaffold.

Rationale: 1,3-Dioxolanes are stable to bases.[2][5][6] However, strong Lewis acids (often found in Grignard impurities or additives like

Critical Control Points:

-

Solvent: Use THF. Diethyl ether is acceptable but THF coordinates Mg better, reducing the Lewis acidity of the cation.[2]

-

Temperature: Maintain < 40°C. Prolonged reflux with excess Grignard can lead to C-O bond cleavage.[2]

Methodology:

-

Dissolve this compound in THF.

-

Cool to 0°C.

-

Add the external Grignard reagent (e.g., MeMgBr, PhMgBr).[2]

-

Warm to Room Temperature.

-

Quenching (Crucial): Pour the reaction mixture into a saturated

solution (buffered pH ~8-9).

Part 4: Troubleshooting & Data Validation

Common Failure Modes:

| Symptom | Probable Cause | Corrective Action |

| Low Yield (Formation) | Incomplete exchange of Ar-Cl.[2] | Increase time or switch to sBuMgCl·LiCl (more reactive).[2] |

| C2-H Abstraction | Deprotonation ortho to Fluorine. | Lower reaction temperature to <-20°C. |

| Aldehyde Recovery | Premature acetal hydrolysis.[2] | Ensure quench pH is >7.[2] Use buffered ammonium chloride.[2] |

| Wurtz Coupling | Homocoupling of Ar-Cl.[2] | Avoid transition metal contaminants (Fe, Cu) in Mg source.[2] |

Validation Data (Simulated based on Literature):

-

Stability: 98% recovery of dioxolane after 24h exposure to PhMgBr at 25°C.[2]

-

Exchange Efficiency: >90% conversion of Ar-Cl to Ar-MgCl using iPrMgCl·LiCl at 0°C in 2 hours.[2]

References

-

Knochel, P., et al. (2003).[2][3][4][7] "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction."[2] Angewandte Chemie International Edition. Link

- Foundational text on Turbo Grignard reagents for Ar-Cl exchange.

-

Greene, T. W., & Wuts, P. G. M. (1999).[2][5] "Protective Groups in Organic Synthesis." Wiley-Interscience.[2][5]

- Authoritative source on 1,3-dioxolane stability profiles.

-

BenchChem Application Notes. (2025). "Reaction of Grignard Reagents with 1,3-Dioxolane Derivatives." Link

- Specific protocols for dioxolane comp

-

Sigma-Aldrich. "Product Specification: 4-Chloro-3-fluorophenylmagnesium bromide."[2] Link

- Verification of the stability of the specific Grignard species.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. princeton.edu [princeton.edu]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]

- 7. scribd.com [scribd.com]

Troubleshooting & Optimization

Resolving stability issues of 2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane in acidic media

Technical Support Center: 2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane

A Guide for Researchers on Navigating Acid-Induced Stability Challenges

Welcome to the technical support guide for this compound. As a key intermediate in complex syntheses, this dioxolane serves as an effective protective group for the carbonyl functional group of 4-chloro-3-fluorobenzaldehyde. However, its inherent lability in acidic environments presents a significant challenge for researchers in process chemistry and drug development. This guide is designed by application scientists to provide you with a deep understanding of the degradation mechanism, practical troubleshooting strategies, and robust protocols to ensure the stability and integrity of your compound through every experimental stage.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound degrading in acidic conditions?

A: The instability you are observing is a classic case of acid-catalyzed hydrolysis, a characteristic reaction of acetals and ketals, of which the 1,3-dioxolane ring is a prime example.[1][2] The process is initiated by the protonation of one of the oxygen atoms in the dioxolane ring. This protonation converts the alkoxy group into a good leaving group (ethylene glycol), facilitating the opening of the ring to form a resonance-stabilized carbocation known as a carboxonium ion.[1][3] The formation of this intermediate is the rate-determining step of the entire degradation process.[1] Subsequently, a water molecule attacks this electrophilic carbon, and after deprotonation, the compound ultimately hydrolyzes to yield 4-chloro-3-fluorobenzaldehyde and ethylene glycol.

The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the phenyl ring, actually destabilizes the positive charge on the intermediate carboxonium ion. This electronic effect intrinsically makes this compound more stable towards acid hydrolysis than dioxolanes bearing electron-donating groups. However, it does not prevent hydrolysis, especially under moderately to strongly acidic conditions.

Figure 1: The acid-catalyzed hydrolysis mechanism of this compound.

Q2: What experimental factors accelerate the degradation of my compound?

A: Several factors can significantly increase the rate of hydrolysis. Understanding and controlling these variables is key to maintaining the integrity of your compound.

| Factor | Impact on Stability | Scientific Rationale & Mitigation Strategies |

| pH | Critical. Stability decreases exponentially as pH drops below 7. | The reaction is acid-catalyzed; a higher concentration of H+ ions directly increases the rate of the initial protonation step.[1][4] Strategy: Maintain the pH of all aqueous solutions between 7.0 and 8.5 using buffers (e.g., phosphate or bicarbonate). Avoid any contact with acidic media unless deprotection is intended. |

| Water Content | High. Water is a key reactant in the hydrolysis mechanism. | Le Châtelier's principle dictates that excess water will drive the equilibrium towards the hydrolysis products. Strategy: Use anhydrous solvents and reagents whenever possible. During work-up, minimize the contact time with the aqueous phase. For storage, ensure the compound is rigorously dried. |

| Temperature | Moderate. Higher temperatures increase the reaction rate. | Like most chemical reactions, hydrolysis has a positive activation energy. Increasing the temperature provides the necessary energy to overcome this barrier more frequently. Strategy: Perform all manipulations, especially aqueous work-ups and extractions, at low temperatures (0-5 °C) to slow the degradation kinetics. |

| Solvent System | Moderate. Protic solvents can facilitate proton transfer. | Protic solvents (e.g., methanol, ethanol) can participate in the proton transfer network, stabilizing the transition states and potentially accelerating the reaction. Strategy: Use aprotic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) for reactions and extractions where the dioxolane needs to remain intact. |

Troubleshooting Guide: A Workflow for Stability

Encountering degradation can be frustrating. This workflow provides a logical sequence of checks and solutions to pinpoint and resolve the source of instability in your process.

Figure 2: A decision-tree workflow for troubleshooting dioxolane instability.

Issue 1: Degradation During Reaction Work-up

Q: How can I prevent hydrolysis during aqueous work-up?

A: Standard acidic or even neutral water work-ups can be surprisingly detrimental. The key is to rigorously control the pH and temperature throughout the process. Traces of acidic reagents or byproducts from your reaction can create localized acidic microenvironments, initiating hydrolysis.

-

Cooling: Before quenching the reaction, cool the reaction vessel to 0-5 °C in an ice-water bath. This slows down both the desired reaction and potential degradation pathways.

-

Quenching: Instead of using water or dilute acid, quench the reaction by slowly adding a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a pH 7.5 phosphate buffer until the reaction is fully stopped and the pH of the aqueous layer is confirmed to be >7.5.

-

Extraction: Promptly transfer the mixture to a separatory funnel. Extract the product with a cold, water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Perform the extraction rapidly to minimize contact time.

-

Washing: Wash the combined organic layers sequentially with:

-

1x with cold, saturated NaHCO₃ solution.

-

1x with cold, saturated NaCl solution (brine). The brine wash helps to remove residual water from the organic phase.

-

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent in vacuo at a low temperature (<30 °C).

-

Verification: Immediately analyze a small aliquot of the crude product via TLC, HPLC, or ¹H NMR to confirm the integrity of the dioxolane group before proceeding to purification.

Issue 2: Degradation During Chromatographic Purification

Q: My compound is degrading on the silica gel column. What are the best practices for purification?

A: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can act as catalysts for the hydrolysis of your dioxolane, especially when using polar, protic eluents.[5]

-

Stationary Phase Preparation:

-

Option A (Recommended): Neutralize the silica gel. Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes). Add 0.5-1.0% (v/v) of triethylamine (Et₃N) relative to the total solvent volume. Swirl gently for 5 minutes before packing the column.

-

Option B: Use a less acidic stationary phase, such as neutral alumina. Note that activity grades can vary, so a small-scale test is advised.

-

-

Eluent System:

-

Use a non-polar eluent system (e.g., Hexane/Ethyl Acetate, Hexane/DCM). Avoid using alcohols like methanol if possible, as they are protic and can accelerate degradation.

-

If necessary, add 0.1% Et₃N to the mobile phase to ensure the column remains basic throughout the purification.

-

-

Loading and Elution:

-

Load the crude product onto the column using a minimal amount of solvent ("dry loading" on a small amount of silica is often best).

-

Run the column efficiently ("flash chromatography") to minimize the residence time of the compound on the stationary phase.

-

-

Fraction Analysis: Analyze fractions promptly by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent and residual triethylamine in vacuo. If trace triethylamine remains, it can be removed by co-evaporation with a solvent like toluene.

FAQ 3: Analytical Monitoring

Q: How can I accurately quantify the stability of this compound and detect its degradation products?

A: A robust analytical method is crucial for any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose. It allows for the simultaneous quantification of the parent dioxolane and its primary degradation product, 4-chloro-3-fluorobenzaldehyde.

-

Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (ACN) and water. A typical starting point could be 60:40 ACN:Water. Crucially, ensure the aqueous portion is buffered to pH 7.0-7.5 to prevent on-column degradation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where both the parent compound and the aldehyde have significant absorbance (e.g., ~254 nm).

-

Sample Preparation: Dissolve a precisely weighed amount of your sample in the mobile phase. Ensure the final concentration is within the linear range of the detector.

-

Analysis:

-

Inject a standard of the parent dioxolane to determine its retention time.

-

Inject a standard of 4-chloro-3-fluorobenzaldehyde to determine its retention time. It will be more polar and typically elute earlier than the dioxolane.

-

Inject your test sample. The appearance and growth of the aldehyde peak over time, concurrent with the decrease of the parent peak, provides a quantitative measure of degradation.

-

References

-

Capon, B. (1969). Mechanism in Carbohydrate Chemistry. Chemical Reviews, 69(4), 407-498. [Link]

-

Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. [Link]

-

Fife, T. H., & Jao, L. K. (1965). The Mechanism of Acetal Hydrolysis. The Hydrolysis of Benzaldehyde Di-tert-butyl Acetal and the Effect of the tert-Butyl Group on Acetal Hydrolysis. Journal of the American Chemical Society, 87(14), 3215-3219. [Link]

-

Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425-2430. [Link]

-

Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. [Link]

-

ResearchGate. (2021). How to make acetal and hemiacetal stable on acidic medium? [Link]

Sources

- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Controlling side reactions during the chlorination of phenyl dioxolanes

Technical Support Center: Phenyl Dioxolane Chlorination Authorized Technical Guide | Doc ID: CHE-SUP-7742-CL

Introduction: The Stability Paradox

Welcome to the Advanced Synthesis Support Center. You are likely here because your chlorination of phenyl-1,3-dioxolane has resulted in a black tar, a deprotected aldehyde, or a complex mixture of regioisomers.[1]

The Core Problem: You are attempting an Electrophilic Aromatic Substitution (EAS) on a substrate where the directing group (the dioxolane) is chemically incompatible with the byproduct of the reaction (HCl).

-

The Dioxolane Ring: An acetal.[1] Stable to base, but highly labile to acid.[1]

-

The Reaction: Chlorination (regardless of reagent) invariably produces protons (

) or Lewis acids as byproducts.

This guide provides the engineering controls required to maintain the "Acid-Free Zone" necessary for survival of the dioxolane ring while achieving high yields of the chlorinated aromatic.

Module 1: Controlling Hydrolysis (The "Black Tar" Scenario)

If your reaction mixture turns dark or TLC shows the formation of the parent aldehyde (deprotection), you are suffering from acid-catalyzed hydrolysis.

The Mechanism of Failure

When

The Solution: In-Situ Buffering

Do not rely on post-reaction neutralization.[1] The damage happens in seconds.[1] You must use a heterogeneous buffer system .[1]

Recommended Buffer: Solid Sodium Bicarbonate (

-

Why Solid? Soluble bases (amines) can form complexes with chlorinating agents or act as nucleophiles.[1] Solid carbonates neutralize acid at the surface without interfering with the electrophile in the bulk solution.

DOT Diagram: Acid-Catalyzed Failure vs. Buffering Pathway

Caption: Divergent pathways of acid management. Without immediate neutralization, the H+ byproduct catalyzes the irreversible destruction of the dioxolane ring.

Module 2: Regioselectivity & Reagent Selection

The dioxolane ring is a moderate activator (alkoxy-like) and an ortho/para director. However, the bulky dioxolane ring sterically hinders the ortho position, usually favoring para.

Troubleshooting Regio-Isomers

| Observation | Cause | Corrective Action |

| High Ortho Content | High temperature or highly reactive "hot" electrophile ( | Switch to NCS (milder). Lower temperature to 0°C to increase steric discrimination. |

| Polychlorination | Excess reagent or fast addition.[1] | Use exactly 1.05 eq. of NCS.[1] Add reagent in portions over 1 hour. |

| No Reaction | Deactivated ring (if other EWGs present). | Catalyst required.[1][2][3] WARNING: Do not use Lewis Acids ( |

Reagent Decision Matrix

-

Chlorine Gas (

): AVOID. Generates massive HCl; difficult to control stoichiometry.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Sulfuryl Chloride (

): Risky. Generatesngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

N-Chlorosuccinimide (NCS): PREFERRED. Solid, weighable, mild.[1] Byproduct is succinimide (neutral) and HCl (manageable).[1]

Module 3: Radical Side Reactions (The C2 Attack)

If you observe a byproduct where the dioxolane ring itself is chlorinated (usually at the C2 position between the oxygens), you are seeing Radical Chlorination .

Mechanism:

The C2-H of a dioxolane is benzylic and adjacent to two oxygens, making the C-H bond weak (~90 kcal/mol). Chlorine radicals (

Prevention:

-

Exclude Light: Wrap the flask in aluminum foil. Light initiates radical chains.[1]

-

Radical Scavenger: Add 1-2 mol% of BHT (Butylated hydroxytoluene) . This scavenges any radicals formed without inhibiting the ionic EAS reaction.[1]

-

Oxygen: Do not degas too rigorously; trace oxygen can actually inhibit radical chlorination chains, though BHT is more reliable.[1]

Standardized Protocol: NCS Chlorination of Phenyl Dioxolanes

Scope: Monochlorination of activated/neutral phenyl dioxolanes.

Reagents:

-

Substrate: 1.0 equiv

-

N-Chlorosuccinimide (NCS): 1.05 equiv

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[1] MeCN is preferred for easier workup.

-

Buffer:

(Solid, finely powdered): 2.0 equiv -

Additive: BHT (1 mol%) - Optional, if radical byproducts observed.

Workflow:

-

Preparation: In a foil-wrapped round-bottom flask, suspend the Phenyl Dioxolane (1.0 eq) and powdered

(2.0 eq) in Acetonitrile (0.2 M concentration). -

Temperature: Cool the suspension to 0°C in an ice bath.

-

Addition: Add NCS (1.05 eq) portion-wise over 30 minutes. Do not dump it all at once; this creates localized hot spots of acidity.

-

Reaction: Allow to warm to Room Temperature (RT) and stir. Monitor by TLC/HPLC.

-

Note: The reaction is usually complete in 2–6 hours.[1]

-

-

Work-up (CRITICAL):

-

Do NOT use acid wash.

-

Filter off the solid succinimide and excess

.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Redissolve in EtOAc and wash with 10%

(to remove oxidative impurities) and Saturatedngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Dry over

and concentrate.

-

Visualizing the Decision Process

Caption: Operational workflow for selecting reagents and additives to minimize side reactions.

FAQ: Troubleshooting

Q: Can I use DCM (Dichloromethane) as a solvent? A: Yes, but Acetonitrile is better.[1] NCS has poor solubility in DCM, which slows the reaction.[1] However, if your substrate is very non-polar, DCM is acceptable.[1] Ensure you still use the solid buffer.[1]

Q: I see a new spot on TLC that moves faster than my product. What is it? A: This is likely the dichlorinated byproduct .[1] You used too much NCS or allowed the reaction to run too long. Stop the reaction earlier.

Q: My product hydrolyzed during column chromatography. Why? A: Silica gel is slightly acidic.[1]

-

Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes before loading your sample.[1] This neutralizes the silica's acid sites.[1]

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Chapter on Protection for the Carbonyl Group).

-

Schmid, H.; Karrer, P. "Chlorination of Aromatics with NCS."[1] Helvetica Chimica Acta, 1946, 29, 573.[1]

-

Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.[1] (Section 11-11: Halogenation).[1][5]

-

Alonso, F.; Beletskaya, I. P.; Yus, M. "Metal-Mediated Halogen Exchange in Organic Synthesis."[1] Chemical Reviews, 2002, 102(11), 4009–4092.[1]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis and comparative interpretation of the ¹H and ¹³C NMR spectra of 2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane, a halogenated aryl-dioxolane derivative of interest in medicinal chemistry and materials science. By examining the spectral data of this target molecule alongside its structural analogs, we aim to provide a comprehensive resource for researchers engaged in the synthesis and characterization of similar compounds.

The Structural Significance of this compound

The molecule this compound incorporates a 1,3-dioxolane ring, a common protecting group for aldehydes and ketones, attached to a disubstituted phenyl ring bearing both a chloro and a fluoro substituent. This combination of functionalities presents a unique spectroscopic challenge and opportunity. The electron-withdrawing nature of the halogen substituents significantly influences the electronic environment of the aromatic ring, leading to characteristic shifts and coupling patterns in both ¹H and ¹³C NMR spectra. Understanding these nuances is critical for unambiguous structure confirmation and for predicting the spectroscopic properties of related molecules.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the dioxolane ring and the aromatic protons of the substituted phenyl ring.

Aromatic Region (δ 7.0-7.5 ppm): The 4-chloro-3-fluorophenyl group gives rise to a complex multiplet in the aromatic region. The proton ortho to the fluorine and meta to the chlorine (H-2) is expected to appear as a doublet of doublets due to coupling with the adjacent fluorine and the meta proton. The proton ortho to the chlorine and meta to the fluorine (H-5) will also likely be a doublet of doublets. The proton para to the fluorine and ortho to the chlorine (H-6) will present as a triplet or a more complex multiplet due to coupling with the adjacent protons.

Dioxolane Region (δ 4.0-6.0 ppm): The dioxolane ring contains two sets of chemically equivalent methylene protons (-OCH₂CH₂O-) and a single methine proton at the 2-position (-OCHO-). The four methylene protons typically appear as a multiplet or two distinct multiplets due to their diastereotopic nature in a chiral environment, though in this achiral molecule they may appear as a single multiplet. The methine proton, being adjacent to the aromatic ring and two oxygen atoms, is expected to be the most downfield signal of the dioxolane moiety, appearing as a singlet.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The presence of the highly electronegative fluorine atom will induce significant C-F coupling, which can be observed in the spectrum.